1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
Overview
Description
1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is a compound that belongs to the class of piperazine derivatives Piperazine is a common structural motif found in various biologically active compounds, including pharmaceuticals and agrochemicals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine typically involves a multi-step process. One common method includes the following steps:
Formation of the piperazine ring: This can be achieved through a Mannich reaction, where a primary amine, formaldehyde, and a secondary amine react to form the piperazine ring.
Introduction of the bromophenyl group: This step involves the bromination of a phenyl group, followed by its attachment to the piperazine ring through a nucleophilic substitution reaction.
Attachment of the dimethoxyphenyl group: This can be done through a similar nucleophilic substitution reaction, where the dimethoxyphenyl group is introduced to the piperazine ring.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and the use of catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups to the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may produce ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine has various applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: It is investigated for its potential therapeutic effects in treating various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. This compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 1-[(4-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- 1-[(2-Chlorophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine
- 1-[(2-Bromophenyl)methyl]-4-[(3,5-dimethoxyphenyl)methyl]piperazine
Uniqueness
1-[(2-Bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine is unique due to its specific substitution pattern on the piperazine ring, which can influence its chemical reactivity and biological activity. The presence of both bromophenyl and dimethoxyphenyl groups may enhance its potential as a therapeutic agent or a chemical intermediate.
Properties
IUPAC Name |
1-[(2-bromophenyl)methyl]-4-[(3,4-dimethoxyphenyl)methyl]piperazine | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrN2O2/c1-24-19-8-7-16(13-20(19)25-2)14-22-9-11-23(12-10-22)15-17-5-3-4-6-18(17)21/h3-8,13H,9-12,14-15H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXLPDZXCKWPRR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.